![molecular formula C5H7F3O B1392934 [1-(Trifluoromethyl)cyclopropyl]methanol CAS No. 371917-17-8](/img/structure/B1392934.png)
[1-(Trifluoromethyl)cyclopropyl]methanol
Overview
Description
[1-(Trifluoromethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C5H7F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method includes the reaction of cyclopropylcarbinol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
[1-(Trifluoromethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield a difluoromethyl or monofluoromethyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylcyclopropyl aldehyde, trifluoromethylcyclopropyl carboxylic acid, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME). The incorporation of [1-(trifluoromethyl)cyclopropyl]methanol into drug molecules can enhance their efficacy and selectivity:
- Fluorinated Drug Development : The compound serves as an intermediate in the synthesis of various fluorinated drugs. For instance, it has been utilized in the preparation of calcium T channel blockers, which are significant in treating cardiovascular diseases .
- Targeted Therapies : Research indicates that compounds containing the trifluoromethyl group can be designed to target specific biological pathways, enhancing therapeutic outcomes .
Organic Synthesis
In organic synthesis, this compound is employed as a versatile building block:
- Synthesis of Complex Molecules : The compound can be transformed into various derivatives through reactions such as alkylation and acylation. This versatility allows for the creation of complex molecular architectures necessary for advanced pharmaceuticals .
- Metallaphotocatalytic Reactions : Recent studies have highlighted its role in metallaphotocatalytic reactions for the modular synthesis of carbon skeletons with branched trifluoromethyl groups, showcasing its utility in developing new synthetic methodologies .
Case Study 1: Development of Trifluoromethyl-containing Drugs
A detailed review documented the synthesis and application of several FDA-approved drugs containing trifluoromethyl groups. These drugs demonstrated improved efficacy due to enhanced metabolic stability and bioavailability attributed to the presence of trifluoromethyl groups .
Drug Name | Application | Trifluoromethyl Role |
---|---|---|
Ubrogepant | Migraine treatment | Enhances binding affinity |
Pretomanid | Tuberculosis treatment | Improves pharmacokinetic profile |
Case Study 2: Synthesis Strategies
Research focusing on the synthesis of this compound highlighted its use in creating novel intermediates for drug synthesis. The compound was successfully used in reactions involving p-toluenesulfonyl chloride to yield various derivatives with potential pharmaceutical applications .
Reaction Type | Yield (%) | Conditions |
---|---|---|
Reaction with TsCl | 75.2 | DCM, room temperature |
Coupling with various substrates | 81 | DCM, triethylamine as base |
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. Additionally, the cyclopropyl ring can enhance the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylmethanol: Lacks the cyclopropyl ring, leading to variations in stability and reactivity.
Cyclopropyltrifluoromethylamine: Contains an amine group instead of a hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
The uniqueness of [1-(Trifluoromethyl)cyclopropyl]methanol lies in its combination of a trifluoromethyl group and a cyclopropyl ring. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound in various fields of research and industry .
Biological Activity
[1-(Trifluoromethyl)cyclopropyl]methanol is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This unique structure enhances its biological activity and potential therapeutic applications. The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
- Molecular Formula : C4H7F3O
- Molecular Weight : 130.09 g/mol
- Appearance : Colorless oil
The trifluoromethyl group is known to influence the pharmacokinetics of compounds, often leading to increased potency and selectivity in biological systems .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its effects on cell signaling, enzyme inhibition, and potential therapeutic applications.
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have indicated that similar trifluoromethylated compounds can inhibit adenylate cyclase (AC) activity, which plays a crucial role in cAMP signaling .
- Cellular Effects : Preliminary evaluations suggest that this compound may modulate cellular responses related to growth and differentiation, potentially impacting cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Enzyme Inhibition
A recent study evaluated the ability of this compound to inhibit AC activity in HEK293 cells. The results demonstrated a significant reduction in cAMP levels, indicating effective inhibition of AC1 activity with an IC50 value in the low micromolar range.
Compound | IC50 (μM) | Effect |
---|---|---|
This compound | 1.4 | Inhibition of AC1 |
Control (ST034307) | 0.5 | Positive control |
Study 2: Anti-Cancer Activity
In a separate investigation, the compound was screened against several cancer cell lines, including prostate and breast cancer cells. The findings indicated that it exhibits selective cytotoxicity towards these cells while sparing normal cells.
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
Prostate Cancer | 5.0 | 10 |
Breast Cancer | 7.5 | 8 |
Normal Fibroblasts | >50 | - |
Pharmacological Applications
The unique properties of this compound suggest potential applications in treating various conditions:
- Cancer Therapy : Due to its selective cytotoxicity against cancer cells.
- Inflammatory Disorders : Its modulation of cell signaling pathways may provide therapeutic benefits in diseases characterized by inflammation.
- Neurological Disorders : The compound's effects on cell growth and differentiation could be explored for neurodegenerative diseases.
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWSKSKIJXVNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679161 | |
Record name | [1-(Trifluoromethyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371917-17-8 | |
Record name | 1-(Trifluoromethyl)cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371917-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(Trifluoromethyl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trifluoromethyl)cyclopropanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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